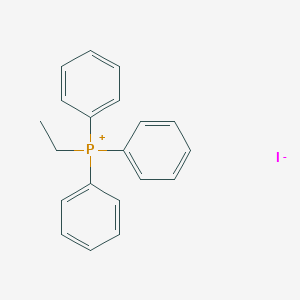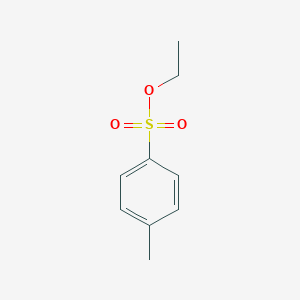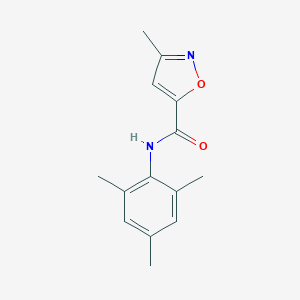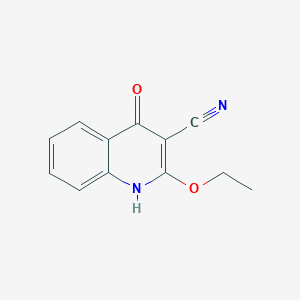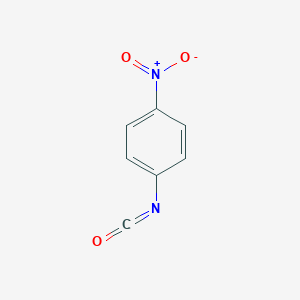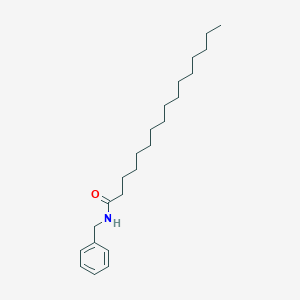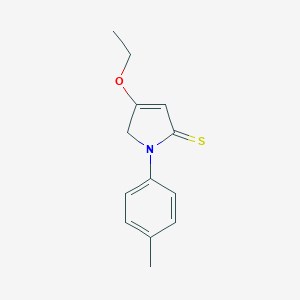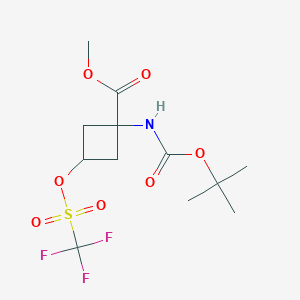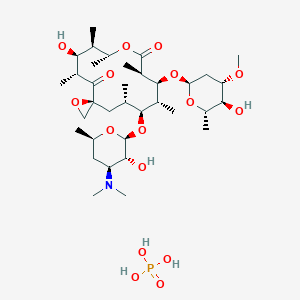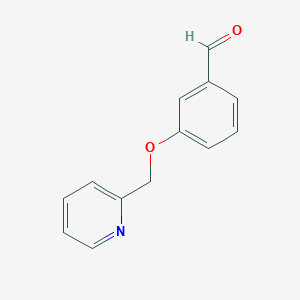
Pseudoverdin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoverdin is a green pigment that is structurally similar to chlorophyll. It is a synthetic compound that has been used in scientific research for several decades. Pseudoverdin is produced through a complex synthesis method that involves multiple steps. This pigment has been used in various scientific applications, including as a fluorescent probe, a photosensitizer, and a molecular sensor. In
Wissenschaftliche Forschungsanwendungen
Pseudoverdin has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a molecular sensor. As a fluorescent probe, pseudoverdin has been used to study the structure and function of proteins and nucleic acids. As a photosensitizer, pseudoverdin has been used in photodynamic therapy for cancer treatment. As a molecular sensor, pseudoverdin has been used to detect and quantify various analytes, including metal ions and biomolecules.
Wirkmechanismus
The mechanism of action of pseudoverdin is complex and varies depending on its application. As a fluorescent probe, pseudoverdin binds to proteins and nucleic acids, causing a shift in its fluorescence emission spectrum. As a photosensitizer, pseudoverdin absorbs light energy and transfers it to oxygen, generating reactive oxygen species that can damage cancer cells. As a molecular sensor, pseudoverdin undergoes a conformational change upon binding to its target analyte, resulting in a change in its fluorescence emission spectrum.
Biochemische Und Physiologische Effekte
Pseudoverdin has been shown to have various biochemical and physiological effects. As a photosensitizer, pseudoverdin can induce apoptosis in cancer cells and has been shown to be effective in the treatment of various types of cancer. As a molecular sensor, pseudoverdin has been used to study the interactions between proteins and nucleic acids. Pseudoverdin has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Pseudoverdin has several advantages for lab experiments, including its high fluorescence quantum yield, its stability under various conditions, and its ability to bind to proteins and nucleic acids. However, pseudoverdin also has some limitations, including its complex synthesis method, its high cost, and its limited availability.
Zukünftige Richtungen
There are several future directions for the use of pseudoverdin in scientific research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for pseudoverdin, including as a biosensor for the detection of disease biomarkers. Additionally, the use of pseudoverdin in combination with other compounds, such as nanoparticles, may enhance its therapeutic efficacy in cancer treatment.
Conclusion
In conclusion, pseudoverdin is a synthetic green pigment that has been used in various scientific research applications. Its complex synthesis method, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Pseudoverdin has the potential to be a valuable tool in scientific research and may have therapeutic applications in the future.
Synthesemethoden
The synthesis of pseudoverdin involves several steps, including the condensation of pyrrole and aldehyde, and the subsequent oxidation of the resulting intermediate. The final product is obtained through a series of purification steps. The synthesis of pseudoverdin is a complex process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
150624-46-7 |
|---|---|
Produktname |
Pseudoverdin |
Molekularformel |
C10H7NO5 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
N-(6,7-dihydroxy-2-oxochromen-3-yl)formamide |
InChI |
InChI=1S/C10H7NO5/c12-4-11-6-1-5-2-7(13)8(14)3-9(5)16-10(6)15/h1-4,13-14H,(H,11,12) |
InChI-Schlüssel |
CQNMQTYIULLBAS-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O |
Andere CAS-Nummern |
150624-46-7 |
Synonyme |
3-formylamino-6,7-dihydroxycoumarin pseudoverdin pseudoverdine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



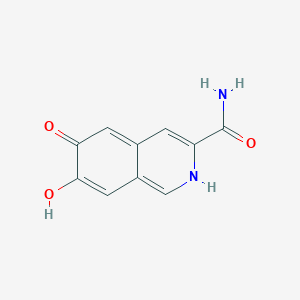
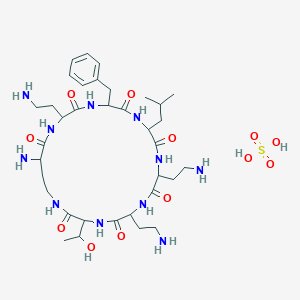

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
